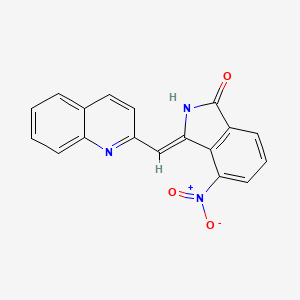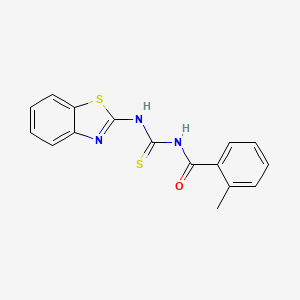![molecular formula C21H25NO4 B11651550 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid](/img/structure/B11651550.png)
2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzyl group substituted with two methyl groups, an ethoxyphenyl group, and an amino group attached to a butanoic acid backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzyl Intermediate: The starting material, 3,5-dimethylbenzyl chloride, can be reacted with a suitable nucleophile to form the benzyl intermediate.
Amination: The benzyl intermediate can then undergo amination with 4-ethoxyaniline to introduce the ethoxyphenylamino group.
Formation of the Butanoic Acid Backbone: The final step involves the formation of the butanoic acid backbone through a series of reactions such as alkylation, oxidation, and hydrolysis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The benzyl and ethoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl or ethoxyphenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3,5-Dimethylbenzyl)-4-aminobutanoic acid: Lacks the ethoxyphenyl group.
4-[(4-Ethoxyphenyl)amino]-4-oxobutanoic acid: Lacks the 3,5-dimethylbenzyl group.
2-(3,5-Dimethylbenzyl)-4-oxobutanoic acid: Lacks the ethoxyphenylamino group.
Uniqueness
The presence of both the 3,5-dimethylbenzyl and 4-ethoxyphenylamino groups in 2-(3,5-Dimethylbenzyl)-4-[(4-ethoxyphenyl)amino]-4-oxobutanoic acid makes it unique compared to similar compounds. This unique structure may confer distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H25NO4 |
|---|---|
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
2-[(3,5-dimethylphenyl)methyl]-4-(4-ethoxyanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C21H25NO4/c1-4-26-19-7-5-18(6-8-19)22-20(23)13-17(21(24)25)12-16-10-14(2)9-15(3)11-16/h5-11,17H,4,12-13H2,1-3H3,(H,22,23)(H,24,25) |
Clé InChI |
HBSVOULBHMSHKC-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)NC(=O)CC(CC2=CC(=CC(=C2)C)C)C(=O)O |
Solubilité |
>53.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6Z)-6-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651472.png)
![4-(4-methylphenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11651473.png)
![(1Z)-1-[(2E)-(3-fluorobenzylidene)hydrazinylidene]-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11651486.png)

![8-{[butyl(methyl)amino]methyl}-3-(3,5-dimethylphenoxy)-7-hydroxy-4H-chromen-4-one](/img/structure/B11651496.png)
![propan-2-yl 4-{(4Z)-3-methyl-4-[4-(morpholin-4-yl)benzylidene]-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoate](/img/structure/B11651498.png)
![N-[(E)-(2-hydroxy-1-naphthyl)methylidene]-2-phenylethanesulfonamide](/img/structure/B11651513.png)

![2-[N-(2-Ethoxyphenyl)benzenesulfonamido]-N-[4-(6-methyl-1,3-benzothiazol-2-YL)phenyl]acetamide](/img/structure/B11651518.png)
![5-{4-[6-Bromo-4-(2-chlorophenyl)quinazolin-2-yl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B11651525.png)
![ethyl (2Z)-2-(4-fluorobenzylidene)-3-oxo-5,7-diphenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11651529.png)
![N-phenyl-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11651533.png)
![2-(5-{(Z)-[4-(ethoxycarbonyl)-5-[(4-methoxyphenyl)amino]-3-oxothiophen-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid](/img/structure/B11651539.png)
